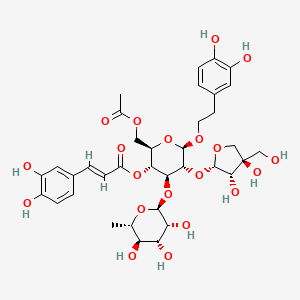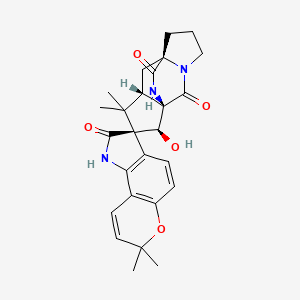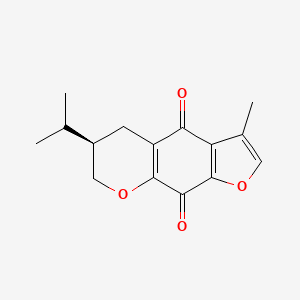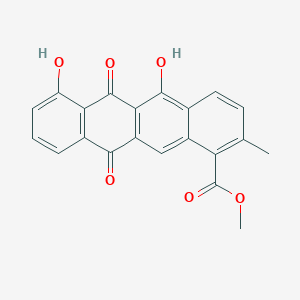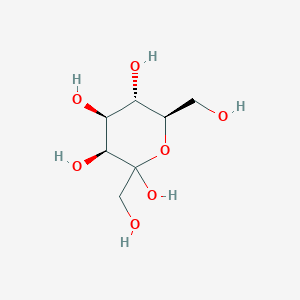
D-Mannoheptulose, analytical standard
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A 7-carbon keto sugar having the mannose configuration.
Scientific Research Applications
Interference with Glucose Phosphorylation and Metabolism
D-mannoheptulose is used to inhibit D-glucose phosphorylation and metabolism in a competitive manner, especially in pancreatic islet B-cells. It also interferes with glucokinase and/or hexokinase in liver and parotid cells. Its inhibitory action on D-glucose phosphorylation is predominantly non-competitive in liver and competitive in parotid homogenates. Notably, D-mannoheptulose only suppresses metabolic and functional responses to D-glucose in pancreatic islets, without adversely affecting D-glucose catabolism in parotid cells (Scruel et al., 1998).
Non-invasive Imaging of Endocrine Pancreas
D-mannoheptulose may be used for non-invasive quantification of insulin-producing cells in the pancreas. Its uptake, mediated by GLUT2, coincides with the accumulation of acidic metabolites, which remain in islet cells after prolonged washing. This property suggests its potential in imaging the pancreas, especially after administration of tritiated D-mannoheptulose (Malaisse, 2005).
Effect on Insulin Secretion
D-mannoheptulose has been shown to cause depression of plasma insulin and the insulogenic index following administration, suggesting its utility in studies of insulin secretion control and as a potential therapeutic agent in treating hyperinsulinism (Viktora et al., 1969).
Preferential Uptake by Insulin-Producing Cells
Studies indicate that D-mannoheptulose is taken up more efficiently by hepatocytes and insulin-producing cells, suggesting its use for the preferential labeling of these cells. This differential uptake could be exploited in the development of diagnostic and research tools for the endocrine pancreas (Malaisse, 2001).
Impact on Glucose Metabolism
Research has explored D-mannoheptulose's effect on D-glucose metabolism in different cell types. It is shown to inhibit hexokinase isoenzymes, affecting glucose phosphorylation. These findings contribute to understanding the compound's impact on cellular glucose metabolism and potential applications in metabolic research (Courtois et al., 2001).
properties
Product Name |
D-Mannoheptulose, analytical standard |
|---|---|
Molecular Formula |
C7H14O7 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(3S,4S,5S,6R)-2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2/t3-,4-,5+,6+,7?/m1/s1 |
InChI Key |
HAIWUXASLYEWLM-BWSJPXOBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)(CO)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)O |
synonyms |
Mannoheptulose Mannoketoheptose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(Methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile](/img/structure/B1247962.png)


![methyl 8-(chloromethyl)-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1247966.png)


